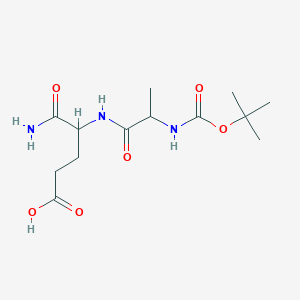

Boc-ala-D-Glu-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-ala-D-Glu-NH2, also known as BADG, is a synthetic peptide meticulously developed for its broad applications in scientific research . This engineered peptide boasts a unique array of characteristics, including its versatile substrate binding ability, exceptional stability, and ease of manipulation within laboratory settings .

Synthesis Analysis

The synthesis of Boc-ala-D-Glu-NH2 involves the use of specific amino acids it comprises, such as alanine, glycine, and glutamic acid . The peptide forms hydrogen bonds with a diverse array of substrates . Moreover, its amide group enables covalent bonding with multiple substrates .Molecular Structure Analysis

The molecular formula of Boc-ala-D-Glu-NH2 is C20H29N3O6 . It has a molecular weight of 407.47 . The InChI key is GBWLWWKUNXXPCZ-DZGCQCFKSA-N .Physical And Chemical Properties Analysis

Boc-ala-D-Glu-NH2 has a melting point of 133-134°C . It should be stored at -20°C .Applications De Recherche Scientifique

Investigation of Protein-Protein Interactions

“Boc-ala-D-Glu-NH2” has been used extensively in the investigation of critical protein-protein interactions . It has proven invaluable in unraveling the complex binding mechanisms between proteins, enzymes, and small molecules .

Elucidation of Enzyme-Substrate Interactions

This synthetic peptide has been used to elucidate intricate enzyme-substrate interactions . Its unique array of characteristics, including its versatile substrate binding ability, exceptional stability, and ease of manipulation within laboratory settings, make it an ideal tool for such studies .

Exploration of Protein-Ligand Interactions

“Boc-ala-D-Glu-NH2” has facilitated investigations into protein-ligand interactions . It capitalizes on its capability to bind to an extensive range of substrates .

Structure and Function of Proteins

Researchers have harnessed the power of “Boc-ala-D-Glu-NH2” to delve into the structure and function of proteins . By employing this peptide, scientists have scrutinized the impact of various modifications on the structural and functional aspects of proteins .

Peptide Synthesis

“Boc-ala-D-Glu-NH2” serves as a versatile building block in the construction of complex peptides and peptidomimetics . Its protected nature and specific stereochemistry make it a valuable reagent in solid-phase and solution-phase peptide synthesis .

Creation of Novel Therapeutic Candidates

The peptide’s properties enable the creation of novel therapeutic candidates and research tools . This makes it a valuable asset in the development of new treatments and therapies .

Mécanisme D'action

Target of Action

Boc-ala-D-Glu-NH2, also known as BADG, is a synthetic peptide meticulously developed for its broad applications in scientific research . The primary targets of this compound are proteins, enzymes, and small molecules . It has been utilized in the investigation of critical protein-protein interactions, elucidation of intricate enzyme-substrate interactions, and the exploration of protein-ligand interactions .

Mode of Action

The mechanism of action underlying Boc-ala-D-Glu-NH2 centers around its impressive substrate-binding prowess . Leveraging the specific amino acids it comprises, such as alanine, glycine, and glutamic acid, the peptide forms hydrogen bonds with a diverse array of substrates . Moreover, its amide group enables covalent bonding with multiple substrates . This amalgamation of forces empowers Boc-ala-D-Glu-NH2 to exhibit its binding affinity towards proteins, enzymes, and small molecules alike .

Biochemical Pathways

These interactions are fundamental to numerous biochemical pathways, influencing the structure and function of proteins .

Pharmacokinetics

It’s worth noting that the compound’s substrate-binding ability and stability suggest potential bioavailability .

Result of Action

The result of Boc-ala-D-Glu-NH2’s action is the facilitation of various biochemical interactions. By binding to an extensive range of substrates, it aids in unraveling the complex binding mechanisms between proteins, enzymes, and small molecules . Moreover, it illuminates vital insights into the impact of various modifications on the structural and functional aspects of proteins .

Action Environment

Given its exceptional stability and ease of manipulation within laboratory settings , it can be inferred that the compound is likely to maintain its functionality across a range of conditions.

Safety and Hazards

Boc-ala-D-Glu-NH2 is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Orientations Futures

Boc-ala-D-Glu-NH2 has found utility in various applications. Its application spans the investigation of critical protein-protein interactions, elucidation of intricate enzyme-substrate interactions, and the exploration of protein-ligand interactions . In studying protein-protein interactions, this peptide has proven invaluable in unraveling the complex binding mechanisms between proteins, enzymes, and small molecules . Moreover, Boc-ala-D-Glu-NH2 has facilitated investigations into protein-ligand interactions, capitalizing on its capability to bind to an extensive range of substrates . Additionally, researchers have harnessed the power of Boc-ala-D-Glu-NH2 to delve into the structure and function of proteins .

Propriétés

IUPAC Name |

(4R)-5-amino-4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O6/c1-7(15-12(21)22-13(2,3)4)11(20)16-8(10(14)19)5-6-9(17)18/h7-8H,5-6H2,1-4H3,(H2,14,19)(H,15,21)(H,16,20)(H,17,18)/t7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRBWYFVNGVLSK-JGVFFNPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-ala-D-Glu-NH2 | |

CAS RN |

18814-50-1 |

Source

|

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-α-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18814-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)

![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B98133.png)

![1-Cbz-[1,4]diazepan-5-one](/img/structure/B98139.png)